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molecular formula C6H3ClO2 B1222853 2-Chloro-1,4-benzoquinone CAS No. 695-99-8

2-Chloro-1,4-benzoquinone

Cat. No. B1222853
M. Wt: 142.54 g/mol
InChI Key: WOGWYSWDBYCVDY-UHFFFAOYSA-N
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Patent
US06872857B1

Procedure details

A mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 60-70° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and corresponding quinone formed (25%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[OH:9].[OH:10]O>C(O)(=O)C>[Cl:1][C:2]1[C:3](=[O:9])[CH:4]=[CH:5][C:6](=[O:10])[CH:7]=1

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 60-70° C. under inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst was recovered by simple filtration and corresponding quinone
CUSTOM
Type
CUSTOM
Details
formed (25%)
CUSTOM
Type
CUSTOM
Details
was separated by chromatographic purification

Outcomes

Product
Name
Type
Smiles
ClC=1C(C=CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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